molecular formula C7H13Cl2N3O B2522279 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride CAS No. 1808770-39-9

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride

Cat. No.: B2522279
CAS No.: 1808770-39-9
M. Wt: 226.1
InChI Key: ZFTHWNALPGOBHL-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core with a methanamine substituent at position 2. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;;/h4H,1-3,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHWNALPGOBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Biological Activities

The biological activities of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
  • Antiviral Properties : Preliminary studies indicate potential antiviral effects, particularly in inhibiting viral replication processes. This is particularly relevant for diseases caused by RNA viruses .
  • Antitumor Activity : Research has highlighted its ability to inhibit tumor cell proliferation in several cancer cell lines. The compound's interaction with specific molecular targets suggests a role in modulating pathways related to cell growth and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives of pyrazolo[3,2-b][1,3]oxazine compounds against multiple bacterial strains. Results indicated that certain modifications in the structure enhanced antibacterial potency significantly .
  • Cancer Cell Line Studies : A series of compounds based on the pyrazolo[3,2-b][1,3]oxazine framework were tested against different cancer cell lines (e.g., MCF7 for breast cancer). The findings suggested that specific substitutions led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituent type, position, and salt form, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Substituents Position Functional Group Salt Form Molecular Weight (g/mol) Reference
Target: 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride Methanamine 2-yl Primary amine Dihydrochloride ~253.11 (calculated) -
{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine HCl Difluoro 6,6 Methanamine Hydrochloride 225.62 CymitQuimica
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine HCl Dimethyl 6,6 Amine Hydrochloride 203.67
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Hydroxymethyl 3-yl Alcohol None 154.17
3-Iodo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine Iodo 3 None None 250.04 (calculated)

Physicochemical and Pharmacological Implications

Amine vs. Alcohol: The target compound’s methanamine group (as a dihydrochloride salt) improves water solubility compared to the hydroxymethyl derivative (), which lacks ionizable groups . Steric Effects: Dimethyl substituents () may introduce steric hindrance, affecting binding affinity in biological targets .

Salt Forms: The dihydrochloride form of the target compound likely offers superior solubility and stability compared to mono-hydrochloride salts (e.g., and ) .

Molecular Weight :

  • Lower molecular weight analogs (e.g., : 154.17 g/mol) may exhibit better pharmacokinetic profiles, whereas heavier compounds (e.g., iodinated analog in ) could face challenges in bioavailability .

Biological Activity

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride is a heterocyclic compound with potential biological activities. Its structure comprises a pyrazolo-oxazine framework that may confer various pharmacological properties. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7_7H13_{13}Cl2_2N3_3O
  • Molecular Weight: 226.11 g/mol
  • IUPAC Name: 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine; dihydrochloride
  • Appearance: Powder

Biological Activity Overview

The biological activity of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride has been explored in various contexts:

Antitumor Activity

Research has indicated that compounds within the pyrazolo family exhibit antitumor properties. For example, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. In studies involving pyrazolo derivatives, mechanisms such as the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis, have been highlighted .

Antimicrobial Potential

Some pyrazolo compounds have shown promise as antimicrobial agents. Their structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. The unique heterocyclic structure may allow these compounds to interact with bacterial enzymes or cellular pathways effectively .

Study on Anticancer Activity

A recent study focused on synthesizing new derivatives of pyrazolo compounds and evaluating their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results indicated that while some compounds exhibited moderate cytotoxicity, others failed to demonstrate significant activity within the tested concentration ranges .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715TP Inhibition
Compound BK-56220Induction of Apoptosis
Compound CMCF-7>50No significant effect

Antimicrobial Activity Assessment

In another study focusing on a series of pyrazolo derivatives, the compounds were tested against various bacterial strains. Results indicated that certain derivatives displayed notable antibacterial activity, particularly against Gram-positive bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus18
Compound EEscherichia coli12
Compound FBacillus subtilis15

The proposed mechanisms for the biological activity of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride include:

  • Enzyme Inhibition: Targeting specific enzymes such as thymidine phosphorylase in cancer cells.
  • Cellular Pathway Modulation: Interfering with signaling pathways crucial for cell proliferation and survival.

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